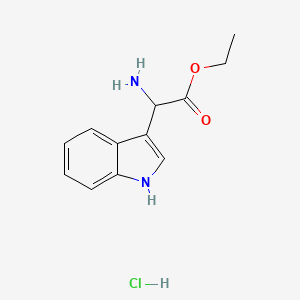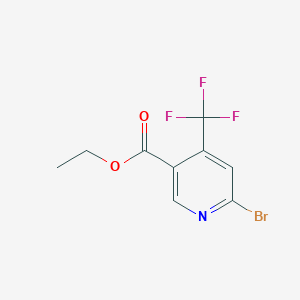
Ethyl 6-bromo-4-(trifluoromethyl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-bromo-4-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C9H7BrF3NO2 and a molecular weight of 298.05 g/mol It is a derivative of nicotinic acid, featuring a bromine atom at the 6th position and a trifluoromethyl group at the 4th position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 6-bromo-4-(trifluoromethyl)nicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl 4-(trifluoromethyl)nicotinate. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precision and safety. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity level.
化学反应分析
Types of Reactions
Ethyl 6-bromo-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
Ethyl 6-bromo-4-(trifluoromethyl)nicotinate has several applications in scientific research:
作用机制
The mechanism of action of ethyl 6-bromo-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular processes .
相似化合物的比较
Ethyl 6-bromo-4-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:
Ethyl 4-fluoro-6-(trifluoromethyl)nicotinate: This compound has a fluorine atom instead of bromine, which can affect its reactivity and biological activity.
Ethyl 6-bromo-2-(trifluoromethyl)nicotinate:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological effects compared to its analogs.
属性
分子式 |
C9H7BrF3NO2 |
|---|---|
分子量 |
298.06 g/mol |
IUPAC 名称 |
ethyl 6-bromo-4-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)5-4-14-7(10)3-6(5)9(11,12)13/h3-4H,2H2,1H3 |
InChI 键 |
XHSFNRHCGPBYLD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C(C=C1C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13662506.png)
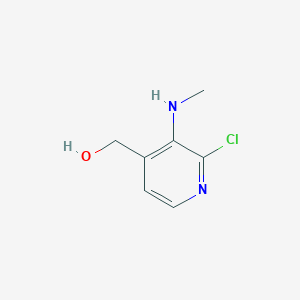
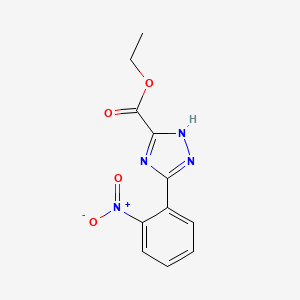
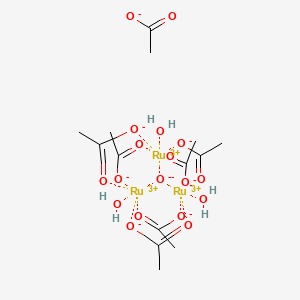
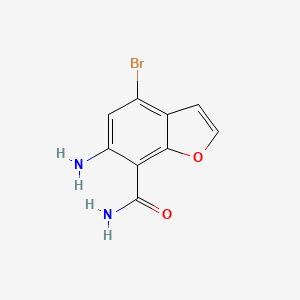
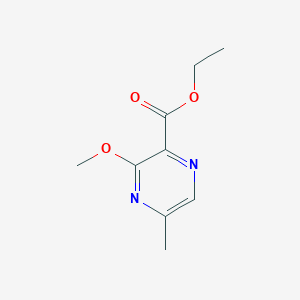
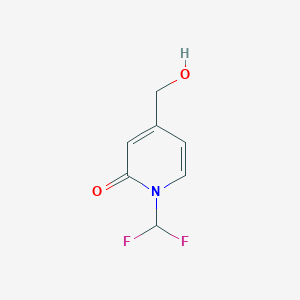
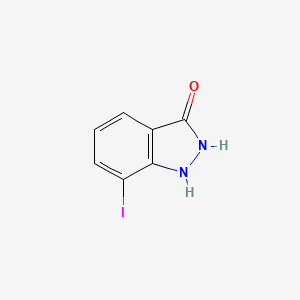
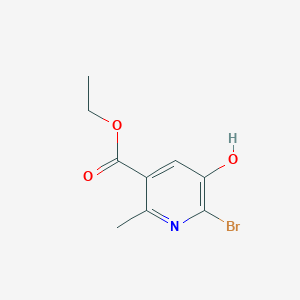
![6-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13662575.png)

